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Compound of Interest

Compound Name: SR-31747

Cat. No.: B1682618

Introduction

SR-31747, a novel synthetic compound, emerged from the laboratories of Sanofi Recherche as
a potent immunomodulatory and antiproliferative agent.[1][2] Initially characterized as a high-
affinity sigma ligand, its mechanism of action was later elucidated to involve the direct inhibition
of a key enzyme in the cholesterol biosynthesis pathway. This technical guide provides an in-
depth overview of the discovery, history, and preclinical development of SR-31747, with a focus
on its mechanism of action, key experimental findings, and the quantitative data that defined its
pharmacological profile. This document is intended for researchers, scientists, and
professionals in the field of drug development.

Discovery and Early History

SR-31747 was first described as a novel sigma ligand with immunosuppressive properties.[2]
Developed by Sanofi Recherche in France, early investigations revealed its ability to bind with
high affinity to sites in the immune system, particularly on lymphocytes.[3] This initial discovery
prompted further exploration into its potential as an immunomodulatory drug. Subsequent
studies demonstrated its efficacy in animal models of immune dysregulation, such as
preventing the development of acute graft-versus-host disease.[1] A significant breakthrough in
understanding its mechanism of action came with the discovery that SR-31747 inhibits the
enzyme A8-A7 sterol isomerase, a critical component of the cholesterol biosynthesis pathway.
[4] This finding linked its antiproliferative effects to the disruption of cellular sterol metabolism.
Further research established that SR-31747 also binds to sigma-1 (o1) and sigma-2 (02)
receptors, with a particularly high affinity for a site on the sterol isomerase, also known as the
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emopamil-binding protein (EBP).[5][6] The promising preclinical data, particularly its potent
antitumor activities in vitro and in vivo, led to its advancement into clinical trials.[5] Sanofi-
Synthelabo reported that SR-31747 was in Phase IIb clinical trials for the treatment of prostate
and breast cancer around 2006-2007.[7]

Mechanism of Action

The primary mechanism of action of SR-31747 is the inhibition of the enzyme A8-A7 sterol
isomerase (emopamil-binding protein - EBP), which catalyzes a crucial step in the
postsqualene cholesterol biosynthesis pathway.[4] By blocking this enzyme, SR-31747 disrupts
the production of cholesterol, a vital component of cell membranes and a precursor for steroid
hormones. This inhibition of cholesterol synthesis is a key contributor to the compound's potent
antiproliferative effects on both normal and cancerous cells.[5]

In addition to its enzymatic inhibition, SR-31747 is a high-affinity ligand for sigma receptors,
particularly the sigma-1 (o1) and sigma-2 (02) subtypes.[5][6] While the precise interplay
between sigma receptor binding and sterol isomerase inhibition is complex, it is believed that
the binding to these receptors, especially the site on EBP, is integral to its pharmacological
activity.[5] The sigma-1 receptor is a chaperone protein at the mitochondria-associated
endoplasmic reticulum membrane that modulates calcium signaling, and its interaction with SR-
31747 may contribute to the observed cellular effects.[8] Furthermore, SR-31747 has been
shown to modulate the expression of key cytokines, such as blocking the transcription of
interferon-gamma (IFN-y) and granulocyte-macrophage colony-stimulating factor (GM-CSF),
which likely contributes to its immunomodulatory properties.[1]

Quantitative Data

The pharmacological profile of SR-31747 has been characterized by a range of quantitative
measures, including binding affinities, in vivo efficacy, and antiproliferative potency.

Table 1: Binding Affinity and Receptor Occupancy of SR-
31747
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Parameter Value Species/Tissue Reference
Rat Spleen
Kd ([3H]SR-31747) 0.66 nM [3]
Membranes
) Rat Spleen
Bmax ([SH]SR-31747) 5646 fmol/mg protein [3]
Membranes
Kd (mammalian sterol ]
) 1nM Recombinant [4]
isomerase)
Table 2: In Vivo Efficacy of SR-31747
Route of ]
Assay ED50 . . Species Reference
Administration
Inhibition of --
INVALID-LINK--
-3PPP bindingto  0.18 mg/kg i.p. Mice [3]
spleen
membranes
Inhibition of --
INVALID-LINK--
-3PPP bindingto  1.43 mg/kg oral Mice [3]
spleen
membranes
Inhibition of
endotoxin-
induced IL-1, IL- ~2 mg/kg - - 9]
6, and TNF-a
production

Table 3: Antiproliferative Activity of SR-31747 (IC50
Values)
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Cell Line Cancer Type IC50 Reference
Breast (hormone-

MCF7 _ 10-10to 10-8 M [5]
responsive)

Breast (hormone-
MDA-MB-231 _ 10-10to 10-8 M [5]
unresponsive)

BT20 Breast 10-10to 10-8 M [5]
Prostate (hormone-

LNCaP ] 10-10to 10-8 M [5]
responsive)

Prostate (hormone-
DU-145 _ 10-10 to 10-8 M [5]
unresponsive)

Prostate (hormone-
PC3 _ 10-10to 10-8 M [5]
unresponsive)

Experimental Protocols

Detailed methodologies for the key experiments that defined the pharmacological profile of SR-
31747 are outlined below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of SR-31747 for
its binding sites.

Protocol:

 Membrane Preparation: Spleen tissue from Sprague-Dawley rats was homogenized in a cold
buffer (e.g., 50 mM Tris-HCI, pH 7.4). The homogenate was centrifuged at low speed to
remove nuclei and cellular debris. The resulting supernatant was then centrifuged at high
speed to pellet the membrane fraction. The final pellet was resuspended in the assay buffer.

e Binding Reaction: The membrane preparation was incubated with various concentrations of
radiolabeled [3H]SR-31747.
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 Incubation: The incubation was carried out at a specific temperature (e.g., 25°C) for a
defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

» Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through
glass fiber filters, which trap the membrane-bound radioligand. The filters were then washed
with ice-cold buffer to remove any unbound radioligand.

o Quantification: The amount of radioactivity trapped on the filters was quantified using liquid
scintillation counting.

o Data Analysis: Non-specific binding was determined in the presence of a high concentration
of unlabeled SR-31747. Specific binding was calculated by subtracting non-specific binding
from total binding. The Kd and Bmax values were determined by Scatchard analysis of the
saturation binding data. For competition binding assays, membranes were incubated with a
fixed concentration of a radiolabeled sigma ligand (e.g., --INVALID-LINK---pentazocine) and
varying concentrations of SR-31747.

In Vivo Inhibition of Radioligand Binding

Objective: To determine the in vivo efficacy of SR-31747 in occupying its target receptors.

Protocol:

Animal Model: Male mice were used for these experiments.

e Drug Administration: SR-31747 was administered to the mice via either the intraperitoneal
(i.p.) or oral (p.0.) route at various doses.

o Time Course: After a specific time (e.g., 30 minutes) following drug administration, the
animals were sacrificed.

o Tissue Preparation: The spleens were rapidly removed and processed to prepare a
membrane fraction as described in the radioligand binding assay protocol.

e Ex Vivo Binding Assay: The prepared spleen membranes were then incubated with a
radiolabeled sigma ligand, such as --INVALID-LINK---3PPP, to measure the level of receptor
occupancy by the administered SR-31747.
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» Data Analysis: The dose of SR-31747 that resulted in a 50% inhibition of the specific binding
of the radioligand (ED50) was calculated.

Antiproliferative Assays

Objective: To determine the potency of SR-31747 in inhibiting the growth of cancer cell lines.
Protocol:

Cell Culture: Human breast and prostate cancer cell lines were cultured in appropriate media
supplemented with fetal bovine serum and antibiotics.

Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed
to adhere overnight.

Drug Treatment: The cells were then treated with a range of concentrations of SR-31747.
Incubation: The plates were incubated for a specified period (e.g., 72 hours).

Viability Assessment: Cell viability was assessed using a colorimetric assay such as the MTT
(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures
the metabolic activity of viable cells.

Data Analysis: The absorbance was read using a microplate reader, and the percentage of
cell viability was calculated relative to untreated control cells. The concentration of SR-31747
that caused a 50% reduction in cell viability (IC50) was determined from the dose-response
curves.

Cytokine mRNA Expression Analysis

Objective: To investigate the effect of SR-31747 on the expression of cytokine genes.
Protocol:

o Cell Stimulation: Spleen cells were stimulated in vitro with a mitogen (e.g., concanavalin A) in
the presence or absence of SR-31747.
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e RNA Extraction: After a defined incubation period, total RNA was extracted from the cells
using a standard method such as guanidinium thiocyanate-phenol-chloroform extraction.

» Reverse Transcription: The extracted RNA was reverse-transcribed into complementary DNA
(cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.

e Polymerase Chain Reaction (PCR): The cDNA was then used as a template for PCR
amplification using specific primers for the cytokine genes of interest (e.g., IFN-y, GM-CSF,
IL-4) and a housekeeping gene (e.g., B-actin) as an internal control.

e Analysis of PCR Products: The amplified PCR products were separated by agarose gel
electrophoresis and visualized by ethidium bromide staining. The intensity of the bands
corresponding to the cytokine genes was quantified and normalized to the housekeeping
gene to determine the relative mRNA expression levels.

Visualizations
Signaling Pathway of SR-31747
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Caption: Proposed signaling pathway of SR-31747.

Experimental Workflow for Radioligand Binding Assay
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Caption: Workflow for a saturation radioligand binding assay.

Experimental Workflow for Antiproliferative Assay
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Caption: Workflow for determining the antiproliferative activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [SR-31747: A Technical Guide to its Discovery and
Preclinical History]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682618#discovery-and-history-of-sr-31747]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/8582787/
https://pubmed.ncbi.nlm.nih.gov/8582787/
https://pubmed.ncbi.nlm.nih.gov/8582787/
https://pubmed.ncbi.nlm.nih.gov/8771366/
https://pubmed.ncbi.nlm.nih.gov/8771366/
https://pubmed.ncbi.nlm.nih.gov/7794416/
https://pubmed.ncbi.nlm.nih.gov/7794416/
https://pubmed.ncbi.nlm.nih.gov/9618436/
https://pubmed.ncbi.nlm.nih.gov/9618436/
https://pubmed.ncbi.nlm.nih.gov/9618436/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2747535/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2747535/
https://pubmed.ncbi.nlm.nih.gov/12569389/
https://pubmed.ncbi.nlm.nih.gov/12569389/
https://www.sec.gov/Archives/edgar/data/1121404/000095010903003612/d20f.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC4906365/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4906365/
https://www.medchemexpress.com/sr-31747.html
https://www.benchchem.com/product/b1682618#discovery-and-history-of-sr-31747
https://www.benchchem.com/product/b1682618#discovery-and-history-of-sr-31747
https://www.benchchem.com/product/b1682618#discovery-and-history-of-sr-31747
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1682618?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682618?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact
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